
3,4-Pentadien-2-one, 5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Pentadien-2-one, 5-phenyl- is an organic compound characterized by a conjugated system of double bonds and a phenyl group attached to the pentadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pentadien-2-one, 5-phenyl- typically involves aldol condensation reactions. One common method is the reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of benzaldehyde, followed by dehydration to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar aldol condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Pentadien-2-one, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,4-Pentadien-2-one, 5-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through aldol condensation and other reactions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Pentadien-2-one, 5-phenyl- involves its ability to participate in conjugated addition reactions due to the presence of the conjugated diene system. This allows the compound to act as a nucleophile or electrophile in various chemical reactions. The phenyl group can also influence the reactivity and stability of the compound through resonance and inductive effects.
Comparison with Similar Compounds
1,5-Diphenyl-1,4-pentadien-3-one: This compound shares a similar structure but with an additional phenyl group, which can alter its chemical properties and reactivity.
1,4-Pentadien-3-one derivatives: These compounds have variations in the substituents attached to the pentadienone structure, leading to differences in their chemical behavior and applications.
Uniqueness: 3,4-Pentadien-2-one, 5-phenyl- is unique due to its specific arrangement of double bonds and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research applications.
Properties
CAS No. |
74143-89-8 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
InChI |
InChI=1S/C11H10O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,6-9H,1H3 |
InChI Key |
QBFPYGPHKUXRCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


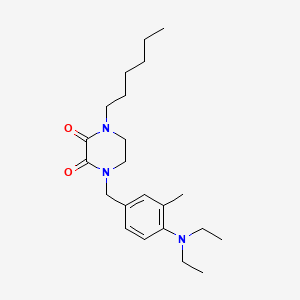


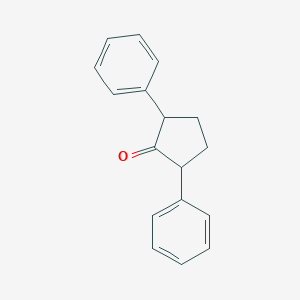
![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)
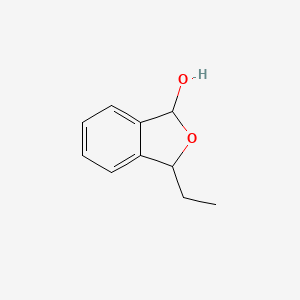
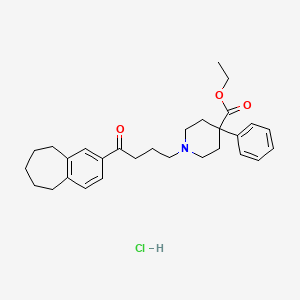

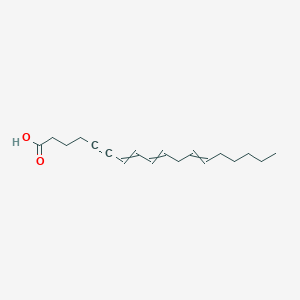



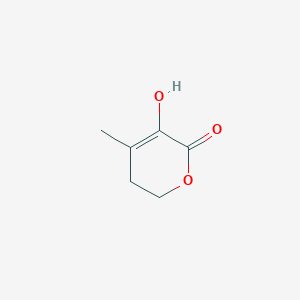
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
